N-ethyl-L-leucinamide

Vue d'ensemble

Description

N-ethyl-L-leucinamide is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

N-ethyl-L-leucinamide primarily targets the monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3) . These transporters are responsible for the uptake of small-molecule drugs into cells .

Mode of Action

The acetylation of leucine, a process that forms this compound, switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

This compound enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of leucine, which forms this compound, reveals a way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of this compound as a drug . The enantiomers of this compound show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

The result of this compound’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This is achieved by bypassing LAT1, the rate-limiting step in these processes .

Analyse Biochimique

Biochemical Properties

N-ethyl-L-leucinamide plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism and protein interactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminoacyl-tRNA synthetases, which are crucial for protein synthesis. These interactions typically involve the formation of hydrogen bonds and other non-covalent interactions, facilitating the incorporation of this compound into growing peptide chains .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of mTOR (mechanistic target of rapamycin) signaling pathways, which are essential for cell growth and proliferation. Additionally, it can influence the expression of genes involved in amino acid transport and metabolism, thereby impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, this compound can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular processes .

Activité Biologique

N-ethyl-L-leucinamide is a compound derived from the amino acid leucine, and it has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

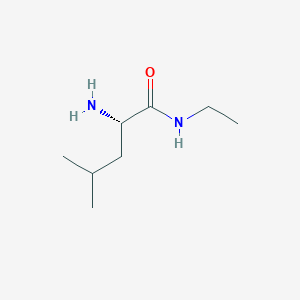

This compound is an ethyl derivative of L-leucinamide, which is a non-proteinogenic amino acid. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 142.19 g/mol

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that derivatives of leucine can influence various enzymatic activities, including catalase and oxidative deamination processes. For instance, this compound has been reported to inhibit the oxidation of other amino acids, suggesting a potential role in modulating oxidative stress .

- Transport Mechanism : The compound's uptake into cells may involve organic anion transporters (OATs). Similar compounds, like N-acetyl-L-leucine, have been shown to utilize these transporters for cellular entry, which could also apply to this compound .

- Prodrug Characteristics : this compound may exhibit prodrug-like behavior, where its metabolic conversion leads to active metabolites that exert therapeutic effects .

Antioxidant Activity

This compound has demonstrated potential antioxidant properties. Research indicates that its derivatives can inhibit oxidative processes, thus reducing oxidative stress in cellular environments . This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects similar to those observed with other leucine derivatives. These effects could be beneficial in treating neurodegenerative disorders by enhancing neuronal survival and function .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. By modulating inflammatory pathways, this compound could potentially alleviate conditions characterized by chronic inflammation.

Case Studies and Research Findings

- Study on Enzymatic Inhibition : A study investigated the impact of various leucine derivatives on enzymatic activity. It was found that this compound significantly inhibited the oxidative deamination of DL-valine and DL-leucine by approximately 30% . This indicates its potential role in modulating metabolic pathways involving amino acids.

- Neuroprotective Study : In a model of neurodegeneration, this compound was administered to assess its protective effects against neuronal apoptosis. Results showed a significant reduction in cell death compared to control groups, suggesting its efficacy as a neuroprotective agent .

- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties of this compound revealed that it reduced pro-inflammatory cytokine levels in vitro, indicating its potential use in treating inflammatory diseases .

Data Summary Table

| Property | Finding |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 142.19 g/mol |

| Antioxidant Activity | Inhibits oxidative processes |

| Neuroprotective Effects | Reduces neuronal apoptosis |

| Anti-inflammatory Effects | Lowers pro-inflammatory cytokines |

Propriétés

IUPAC Name |

(2S)-2-amino-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKRYUDLXZGCT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.